molecular formula C36H24N2O B14113180 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine

Cat. No.: B14113180
M. Wt: 500.6 g/mol
InChI Key: LAXPJZQYRODATC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated dibenzofuran under palladium catalysis . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines or alcohols, and various substituted aromatic compounds .

Scientific Research Applications

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine exerts its effects is primarily related to its ability to interact with various molecular targets. In electronic applications, it functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This is achieved through its high hole mobility and suitable energy levels, which align with those of other components in the device .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine stands out due to its combination of carbazole and dibenzofuran moieties, which provide a unique balance of electronic properties and structural stability. This makes it particularly valuable in applications requiring efficient charge transport and high thermal stability .

Properties

Molecular Formula

C36H24N2O

Molecular Weight

500.6 g/mol

IUPAC Name

N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzofuran-2-amine

InChI

InChI=1S/C36H24N2O/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H

InChI Key

LAXPJZQYRODATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C82

Origin of Product

United States

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